molecular formula C20H22N2O2 B2944792 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide CAS No. 371123-79-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Cat. No.: B2944792
CAS No.: 371123-79-4
M. Wt: 322.408
InChI Key: WEMOBKWXWYYAEQ-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor. This compound has been widely used in scientific research to investigate the physiological and biochemical effects of endothelin B receptor activation.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, which are related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide, involves cyclopropanation processes. These processes generate compounds that can be considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, indicating the versatility of tetrahydroquinolinyl derivatives in synthetic organic chemistry (Szakonyi et al., 2002).

  • Catalytic Cyclization : Research on Pd-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines leading to 3-substituted 4-aroylisoquinolines illustrates the compound's potential in facilitating complex chemical reactions. This methodology provides a route to isoquinolines with diverse substituents, demonstrating the compound's utility in the synthesis of heterocyclic systems (Dai & Larock, 2002).

Biological Activities and Applications

  • Antitumor Activity : Substituted 1,2,3,4-tetrahydroisoquinolines, including analogs of this compound, have been investigated as potential anticancer agents. These compounds exhibit cytotoxicity against various cancer cell lines, suggesting their relevance in the development of new anticancer drugs. The research underscores the therapeutic potential of tetrahydroisoquinoline derivatives in oncology (Redda et al., 2010).

  • Neuroinflammation : Novel tetrahydroquinoline derivatives with N-alkanoyl, N-benzoyl, or chlorobenzoyl substituents have shown inhibitory effects on nuclear factor-kappa B (NF-κB) in BV2 microglial cells. These findings indicate the compound's potential in mitigating neuroinflammation, a key factor in the pathogenesis of neurodegenerative diseases (Bui et al., 2020).

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-7-19(23)21-17-11-12-18-16(14-17)10-6-13-22(18)20(24)15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,2,6-7,10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMOBKWXWYYAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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